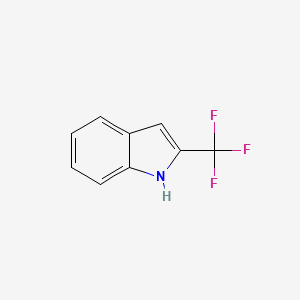

2-(trifluoromethyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVHZJGQWMBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448762 | |

| Record name | 2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51310-54-4 | |

| Record name | 2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51310-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Scaffold

An In-Depth Technical Guide to 2-(Trifluoromethyl)-1H-indole (CAS: 51310-54-4)

In the landscape of medicinal chemistry, the indole core is a quintessential "privileged scaffold," a framework renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of modern drug design. The introduction of a trifluoromethyl (CF₃) group, particularly at the 2-position, represents a powerful tactic to modulate a molecule's pharmacological profile.[2]

The CF₃ group is a bioisostere for chlorine but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a compound's characteristics.[3] Specifically, incorporating a CF₃ group can:

-

Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1][3]

-

Increase Lipophilicity : This property can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability.[1][2]

-

Modulate Receptor Binding : The steric bulk and electronic effects of the CF₃ group can alter the conformation of a molecule, leading to stronger and more selective interactions with biological targets.[1][3]

This guide provides a comprehensive technical overview of this compound, a key building block that leverages these advantages. We will explore its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 51310-54-4 | [4] |

| Molecular Formula | C₉H₆F₃N | [4] |

| Molecular Weight | 185.15 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 106-110 °C | |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | [4] |

| InChI | 1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | [4] |

| InChIKey | QFHVHZJGQWMBTE-UHFFFAOYSA-N | [4] |

Synthesis Methodologies: Constructing the Core

The construction of the this compound scaffold can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

This modern, one-pot approach offers an efficient and regioselective route to 2-(trifluoromethyl)indoles.[5][6] The causality behind this method's success lies in the use of a stable, easy-to-handle copper-trifluoromethylating reagent (CuCF₃), often derived from the inexpensive industrial byproduct fluoroform (HCF₃).[6][7] The reaction proceeds through a domino sequence, ensuring the CF₃ group is unambiguously placed at the 2-position.[5]

Caption: Domino synthesis of this compound.

Detailed Experimental Protocol:

-

Reactants: A solution of the starting 2-alkynylaniline and the fluoroform-derived CuCF₃ reagent are combined in a suitable solvent.[5][7]

-

Protecting Groups: N-tosyl or N-mesyl derivatives of the aniline are often crucial for successful cyclization and product formation.[5]

-

Additives & Conditions: The reaction is typically influenced by additives like tetramethylethylenediamine (TMEDA), which can act as both a ligand and a carbon donor in subsequent transformations (e.g., to form 3-formyl derivatives).[5] The reaction is heated to facilitate the domino sequence.

-

Workup: Standard aqueous workup and purification by column chromatography yield the final product.

-

Causality: The reaction is initiated by the addition of the CF₃ radical to the alkyne. This is followed by an intramolecular cyclization of the resulting vinyl radical onto the aniline ring, which, after rearomatization, yields the indole core. The N-protecting group facilitates the cyclization by modulating the electronics of the aniline nitrogen.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic, powerful, and versatile method for constructing indoles, discovered by Emil Fischer in 1883.[8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[9] To synthesize this compound, a trifluoromethyl-containing ketone is required.

Caption: Workflow of the Fischer indole synthesis.

Detailed Experimental Protocol:

-

Step 1: Hydrazone Formation: Phenylhydrazine is condensed with a trifluoromethyl ketone (e.g., 1,1,1-trifluoro-3-phenylacetone) in a solvent like acetic acid.[9] This step often occurs readily upon mixing the reactants.

-

Step 2: Cyclization: The formed hydrazone (which can be isolated or used in situ) is heated in the presence of an acid catalyst.[9]

-

Catalyst Choice: The causality of the catalyst is critical. Brønsted acids (e.g., polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are used to promote the key tautomerization and subsequent[7][7]-sigmatropic rearrangement.[8][10]

-

Mechanism: The acid protonates the hydrazone, which tautomerizes to an ene-hydrazine. This intermediate undergoes a[7][7]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to form the stable indole ring.[8][9]

-

Workup: The reaction mixture is cooled, neutralized, and the product is extracted and purified, typically by chromatography or recrystallization.

Chemical Reactivity and Derivatization

The presence of the strongly electron-withdrawing CF₃ group at the C2 position significantly influences the reactivity of the indole ring. This deactivates the C2 position towards electrophilic attack and increases the acidity of the N-H proton compared to unsubstituted indole. The C3 position remains the most nucleophilic carbon, making it the primary site for electrophilic substitution.

Caption: Key reactive sites of this compound.

Key Reactions:

-

N-Functionalization: The increased acidity of the N-H proton facilitates deprotonation with a suitable base (e.g., NaH), allowing for subsequent alkylation, acylation, or arylation at the nitrogen atom.

-

C3-Electrophilic Substitution: The electron-rich C3 position readily undergoes electrophilic substitution reactions. For example, 3-formyl-2-(trifluoromethyl)indoles can be synthesized, which are valuable intermediates for further elaboration.[5][11]

-

Ring Functionalization: Standard aromatic substitution reactions (e.g., halogenation, nitration) can be performed on the benzene portion of the indole core, providing further handles for diversification, such as in cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not just a synthetic target but a crucial starting point for the development of novel therapeutics. The trifluoromethyl indole scaffold is found in molecules targeting a wide range of diseases.[1][2][12]

-

Anti-inflammatory Agents: A 2-trifluoromethyl analogue of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin was found to be a potent and selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer anti-inflammatory drugs.[13] Derivatives have also been investigated as inhibitors of the interleukin-1 (IL-1) receptor, a key target in inflammatory diseases.[14][15]

-

Anticancer and Kinase Inhibitors: The indole scaffold is a common feature in kinase inhibitors.[16] Fluorination can enhance binding affinity and selectivity, making this compound a valuable building block for designing new anticancer agents.[16][17]

-

CNS Agents: The enhanced lipophilicity imparted by the CF₃ group can improve a drug's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[3] This makes the scaffold relevant for developing treatments for neurological disorders.[18]

Caption: Drug discovery workflow using the indole scaffold.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and causes skin, eye, and respiratory irritation.[4]

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| STOT SE 3 | H335 | May cause respiratory irritation | [4] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19][20]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[19][20] Avoid breathing dust.[21]

-

Handling: Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke when using this product.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] Store locked up.[19]

Conclusion

This compound (CAS 51310-54-4) is more than a simple heterocyclic compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The trifluoromethyl group at the C2 position confers enhanced metabolic stability, lipophilicity, and unique electronic properties that are highly desirable in drug candidates. With robust and versatile synthetic routes available, this scaffold provides researchers with a reliable starting point for exploring new chemical space. Its proven applicability in developing potent anti-inflammatory, anticancer, and CNS-active agents ensures that this compound will remain a molecule of significant interest in the ongoing quest for novel and more effective therapeutics.

References

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Retrieved from [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. Retrieved from [Link]

- Synthesis and Derivatization of N-Trifluoromethylated Indoles. (2020). Angewandte Chemie International Edition, 59, 11908–11912.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Tocopharm Co., Limited.

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Retrieved from [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (2022). Organic Chemistry Frontiers. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Pharmaceuticals. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Tetrahedron. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

-

5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2020). Archiv der Pharmazie. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Muzalevskiy, V. M., et al. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2020). PubMed. Retrieved from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]

- Preparation method for 3-substituted trifluoromethyl indole. (n.d.). Patsnap.

-

Isolation and Reactivity of Trifluoromethyl Iodonium Salts. (2016). ACS Central Science. Retrieved from [Link]

-

Indole synthesis using 2-iodoaniline and cuprous acetylides. (2007). ResearchGate. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Indole synthesis [organic-chemistry.org]

- 12. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. aksci.com [aksci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore modern synthetic strategies, and analyze its reactivity. Furthermore, this guide will detail the spectroscopic signature of the molecule and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Trifluoromethyl Group in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold, as seen in this compound, profoundly modulates the molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group enhances metabolic stability by blocking sites susceptible to enzymatic degradation, increases lipophilicity which can improve cell permeability and bioavailability, and can strengthen binding affinity to biological targets.[2] These attributes make this compound a highly valuable building block in the design of novel therapeutics.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount. Herein, we provide the key identifiers and physicochemical properties of this compound.

IUPAC Name and Structural Information

-

IUPAC Name: this compound[3]

-

CAS Number: 51310-54-4[4]

-

Molecular Formula: C₉H₆F₃N[4]

-

Molecular Weight: 185.15 g/mol [4]

-

Canonical SMILES: C1=CC=C2C(=C1)C=C(N2)C(F)(F)F[3]

-

InChI: InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H[3]

-

InChIKey: QFHVHZJGQWMBTE-UHFFFAOYSA-N[3]

Figure 1: Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Appearance | White to yellow to light brown powder or solid | [5] |

| Melting Point | 106-110 °C | [4] |

| Boiling Point | 256.7 °C (Predicted) | [6] |

| pKa (N-H) | Estimated to be lower than indole (pKa ≈ 17 in DMSO) due to the electron-withdrawing CF3 group.[7] | N/A |

| Solubility | While quantitative data is not readily available, it is expected to have good solubility in polar apathetic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol.[8] | N/A |

Synthesis Strategies

The synthesis of this compound has been approached through various methods, with modern strategies focusing on efficiency and regioselectivity.

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

A highly efficient one-pot method involves the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines.[9] This strategy utilizes a fluoroform-derived CuCF₃ reagent, ensuring precise placement of the trifluoromethyl group at the 2-position of the indole core.[9]

Figure 2: Domino synthesis of this compound.

Experimental Protocol: Domino Trifluoromethylation/Cyclization

-

To a solution of the 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add the fluoroform-derived CuCF₃ reagent (typically 1.5-2.0 equiv).

-

The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing trifluoromethyl group.

N-H Acidity

The N-H proton of the indole ring is acidic. The presence of the electron-withdrawing CF₃ group at the 2-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation with a suitable base (e.g., NaH, K₂CO₃) for subsequent N-alkylation or N-arylation reactions.[7]

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most reactive.[10] However, the electron-withdrawing CF₃ group at the C2 position deactivates the pyrrole ring towards electrophilic substitution. Consequently, electrophilic attack is more likely to occur on the benzene ring, with the regioselectivity being influenced by the specific electrophile and reaction conditions.

Figure 3: Reactivity of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the C3-H proton. The N-H proton will likely appear as a broad singlet. The chemical shifts of the protons on the pyrrole ring will be influenced by the CF₃ group.[11]

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the C2 and C3 carbons will be significantly affected by the trifluoromethyl substituent.[12]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single sharp signal for the three equivalent fluorine atoms of the CF₃ group.[13] The chemical shift of this signal is a characteristic feature of the trifluoromethyl group attached to an aromatic system.[14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (typically around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹).[15] Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are also expected, typically in the region of 1350-1100 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z 185 should be observable. Common fragmentation patterns for indoles involve the loss of HCN. For this compound, fragmentation may also involve the loss of the CF₃ radical, leading to a significant peak at m/z 116.[16][17]

Applications in Research and Development

The unique properties imparted by the trifluoromethyl group make this compound a valuable scaffold in several areas of research and development.

Medicinal Chemistry

This compound and its derivatives are extensively used as key intermediates in the synthesis of pharmaceuticals. They have been incorporated into molecules targeting a wide range of diseases, including:

-

Anticancer agents: The cytotoxic effects of various indole derivatives have been well-documented, with some showing promise in inducing apoptosis in cancer cells.[18]

-

Antidepressants and Antipsychotics: The indole nucleus is a core component of many centrally acting agents, and the CF₃ group can enhance metabolic stability and binding affinity.[6]

-

Antimicrobials: Indole-based compounds have shown activity against various microbial pathogens.[1]

Materials Science

The electronic properties of this compound make it a candidate for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Hazard Statements: H301, H315, H319, H335[4]

-

Precautionary Statements: P301 + P310 + P330, P302 + P352, P305 + P351 + P338[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pivotal molecule in contemporary chemical research, particularly in the pharmaceutical industry. Its synthesis has been refined to be highly efficient, and its unique physicochemical properties, conferred by the trifluoromethyl group, offer significant advantages in the design of new bioactive compounds. A thorough understanding of its reactivity and spectroscopic characteristics is essential for its effective utilization in the development of next-generation therapeutics and advanced materials.

References

-

376 MHz 1D ¹H decoupled,¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

This compound | C9H6F3N. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 11, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. (2021, March 2). PubMed. Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved January 11, 2026, from [Link]

-

Electrophilic Perfluoroalkylating Agents. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp. Retrieved January 11, 2026, from [Link]

-

Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines. (1999, November 1). PubMed. Retrieved January 11, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 11, 2026, from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes. Retrieved January 11, 2026, from [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 11, 2026, from [Link]

-

Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

This compound, 98% Purity, C9H6F3N, 5 grams. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]

-

1H-Indole-2,3-dione, 5-bromo-7-(trifluoromethyl)- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)indole 97 51310-54-4 [sigmaaldrich.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. This compound [myskinrecipes.com]

- 7. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)-1H-indole

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2-Trifluoromethyl Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic pharmaceuticals. The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the C-2 position, dramatically alters the molecule's physicochemical profile. The high electronegativity and metabolic robustness of the C-F bond impart unique properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making 2-(trifluoromethyl)-1H-indole a highly valuable building block in modern drug discovery.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailing not only its characteristic values but also the experimental methodologies required for their rigorous determination and validation.

Core Physicochemical Data

A summary of the fundamental physical properties of this compound is presented below. These values serve as a baseline for identity and purity confirmation in a research setting.

| Property | Value | Source(s) |

| CAS Number | 51310-54-4 | [3] |

| Molecular Formula | C₉H₆F₃N | |

| Molecular Weight | 185.15 g/mol | |

| Appearance | Solid, white to off-white or pale beige powder | [4] |

| Melting Point | 106-110 °C | |

| Boiling Point | 256.7 °C (Predicted) |

Solid-State Properties: Melting Point and Polymorphism

The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range within the established 106-110 °C window is indicative of high purity. A broadened melting range at a lower temperature typically suggests the presence of impurities.

Field Insight: The Potential for Polymorphism

For indole derivatives intended for pharmaceutical development, assessing polymorphism—the ability of a compound to exist in multiple crystalline forms—is crucial. Different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles. While specific polymorphic studies on this compound are not widely published, the phenomenon is well-documented in related indole structures, such as 5-methoxy-1H-indole-2-carboxylic acid.[5] Therefore, comprehensive solid-state characterization using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) is strongly recommended during late-stage development to identify and control the desired crystalline form.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a standard digital melting point apparatus, a reliable and common method for this determination.

Causality: The capillary method ensures uniform and controlled heating of a small, tightly packed sample, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula.

-

Gently tap the open end of a melting point capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 1-2 mm.[6][7]

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10 °C/min) to quickly approach the expected melting point (approx. 100 °C).[8]

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.[8]

-

Observe the sample closely through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Allow the apparatus to cool.

-

Perform at least two additional measurements with fresh samples to ensure reproducibility. The recorded ranges should be consistent.

-

Acidity and Ionization State (pKa)

The acidity of the indole N-H proton is a key determinant of the molecule's behavior in biological systems and its suitability for various chemical reactions. The electron-withdrawing nature of the C2-trifluoromethyl group is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indole (pKa ≈ 16-17). Precise pKa determination is essential for designing salt-formulation strategies and predicting absorption and distribution behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a highly precise technique for determining pKa values by monitoring pH changes during titration with a strong base.[9][10]

Causality: As a strong base (e.g., NaOH) is added to a solution of the weak acid (this compound), the acid is neutralized. The pH changes slowly in the buffer region where both the acid and its conjugate base are present. At the half-equivalence point—where exactly half of the acid has been neutralized—the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the acid.

Caption: Workflow for pKa determination via potentiometric titration.

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) due to its poor water solubility. Add this to a solution of 0.15 M KCl to maintain constant ionic strength.[9]

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved CO₂.[9]

-

-

Titration:

-

Immerse the calibrated pH electrode into the stirred sample solution.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.

-

Divide the equivalence point volume by two to find the half-equivalence point volume.

-

Locate the pH on the original titration curve that corresponds to the half-equivalence point volume. This pH value is the pKa of the compound.[9]

-

Solubility Profile

Solubility is a critical parameter for both chemical synthesis (reaction solvent selection) and drug development (formulation, absorption). The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity.[11] Consequently, this compound is expected to be poorly soluble in water but soluble in common organic solvents. A systematic solubility assessment is essential.

Experimental Protocol: Qualitative Solubility Determination

This hierarchical protocol efficiently classifies the compound based on its solubility in a series of aqueous and organic solvents, providing insight into its acidic/basic character.

Causality: This workflow systematically tests solubility based on the "like dissolves like" principle and acid-base chemistry.[12] Insolubility in water suggests a nonpolar or weakly polar nature. Solubility in ether confirms its organic character. Lack of solubility in aqueous acid (HCl) rules out significant basicity, while lack of solubility in aqueous base (NaOH) rules out significant acidity, which is expected for an indole with a pKa well above physiological pH. Finally, solubility in concentrated sulfuric acid can indicate the presence of heteroatoms capable of being protonated by a very strong acid.

Caption: Systematic workflow for determining the solubility class of an organic compound.

-

Setup: For each test, add approximately 25 mg of this compound to a small test tube. Add 0.75 mL of the specified solvent in portions, shaking vigorously after each addition.[13]

-

Step 1: Water.

-

Result: Expected to be insoluble . Proceed to Step 2.

-

-

Step 2: 5% NaOH Solution.

-

Rationale: To test for acidic functional groups. The indole N-H is not acidic enough to be deprotonated by dilute NaOH.

-

Result: Expected to be insoluble . Proceed to Step 3.

-

-

Step 3: 5% HCl Solution.

-

Rationale: To test for basic functional groups. The indole nitrogen is not basic.

-

Result: Expected to be insoluble . Proceed to Step 4.

-

-

Step 4: Concentrated H₂SO₄.

-

Rationale: A very strong acid that can protonate weak Lewis bases, such as the nitrogen heteroatom.

-

Result: Expected to be soluble (Class N - Neutral).[13]

-

-

Step 5: Organic Solvents.

-

Separately test solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH), and Tetrahydrofuran (THF). The compound is expected to show good solubility in these solvents.

-

Spectroscopic Profile

The spectroscopic profile is the definitive fingerprint of a molecule. A combination of NMR, IR, and Mass Spectrometry is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the unique fluorine environment.

| Nucleus | Expected Chemical Shifts (δ) and Coupling | Rationale |

| ¹H NMR | ~8.2-8.5 ppm (br s, 1H, N-H)~7.0-7.8 ppm (m, 5H, Ar-H & C3-H) | The N-H proton is typically broad and downfield. The aromatic protons will appear in their characteristic region. The C3-H will be a singlet or narrowly coupled multiplet, likely shifted downfield due to the adjacent electron-withdrawing CF₃ group. |

| ¹³C NMR | ~110-140 ppm (Ar-C)~122 ppm (q, ¹JCF ≈ 270 Hz, C F₃)~135 ppm (q, ²JCF ≈ 35 Hz, C 2) | The carbon of the CF₃ group will appear as a characteristic quartet with a large one-bond C-F coupling constant. The C2 carbon to which it is attached will also be a quartet with a smaller two-bond coupling.[14][15] |

| ¹⁹F NMR | ~ -60 to -65 ppm (s, 3F) | The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in a proton-decoupled spectrum. The chemical shift is characteristic for a CF₃ group attached to an aromatic system.[14][16] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| N-H Stretch | 3250 - 3550 | Medium, potentially broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to strong, multiple bands |

| C-F Stretch | 1000 - 1400 | Strong, often multiple bands |

Field Insight: The C-F stretching region is often complex and can overlap with the fingerprint region. However, the presence of very strong absorptions in the 1000-1400 cm⁻¹ range is a hallmark of fluorinated compounds.[7] The N-H stretch around 3400 cm⁻¹ is a key identifier for the indole core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural elucidation.

-

Molecular Ion (M⁺•): The primary peak corresponding to the intact molecule is expected at m/z = 185. Due to the stable aromatic system, this peak should be reasonably intense under Electron Ionization (EI) conditions.[17]

-

Key Fragmentation: The fragmentation of trifluoromethyl-substituted heterocycles is well-documented.[18] Common fragmentation pathways include:

-

Loss of a fluorine radical (M - 19): A peak at m/z = 166.

-

Loss of the trifluoromethyl radical (M - 69): A significant peak at m/z = 116 is highly characteristic. This fragmentation is often favored due to the stability of the resulting cation.[19]

-

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound. Fluorinated indoles generally exhibit high chemical and metabolic stability, but are susceptible to degradation under certain conditions.[20][21]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended to minimize thermal degradation.

-

Light: The indole ring can be susceptible to photodegradation. Store the compound in amber vials or in a dark location to protect it from light.

-

Atmosphere: The indole nucleus can be prone to oxidation. For long-term storage, it is best practice to store the solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

-

pH: Indoles can be unstable under strongly acidic conditions, which can lead to polymerization. Avoid contact with strong acids during storage and handling.

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 11, 2026, from [Link]

-

Schultz, F. D. (2017). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 94(3), 350-354. [Link]

-

ECETOC. (2011). Technical Report No. 112: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

Wang, L., et al. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. [Link]

-

Mansour, H. (2021). experiment (1) determination of melting points. [Link]

-

Avram, R., Cohen, R., & Palmer, A. G. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 83, 168-179. [Link]

-

Sigma-Aldrich. (2019). IR Spectrum Table & Chart. ResearchGate. [Link]

-

Ríos-Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(8), 655-660. [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Ibañez, C. F., et al. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(10), 2487. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). 2-Phenyl-3-trifluoromethyl-1H-indole. [Link]

-

Gotting, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic Letters, 22(16), 6434–6438. [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55053. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of Sydney. (2023). SOLUBILITY OF ORGANIC COMPOUNDS. [Link]

-

Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. [Link]

-

Beilstein Journals. (2018). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]

-

ResearchGate. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

-

Millich, F., & Lin, C. J. (2010). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Fischer, D., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]

-

Wolska, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5396. [Link]

-

ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Hansch, C., & Leo, A. (1987). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 76(8), 663-665. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biophysics.org [biophysics.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. whitman.edu [whitman.edu]

- 19. ijper.org [ijper.org]

- 20. FTIR [terpconnect.umd.edu]

- 21. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

2-(trifluoromethyl)-1H-indole melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1H-indole: Melting Point and Solubility

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound (CAS No: 51310-54-4), a critical building block in modern medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group at the 2-position of the indole scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a desirable moiety in drug design.[1] This document details the experimentally determined melting point and provides a robust framework for understanding and determining its solubility profile. Detailed, field-proven protocols for the experimental determination of these properties are provided to ensure methodological rigor and reproducibility in a research setting.

Introduction: The Significance of this compound

The indole nucleus is a cornerstone of pharmaceutical chemistry, present in a vast array of biologically active molecules. Strategic functionalization of the indole ring is a primary tactic for optimizing drug-like properties. The this compound variant has garnered significant attention for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Lipophilicity and Binding: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its binding affinity to hydrophobic pockets within biological targets.

-

Electronic Modulation: As a potent electron-withdrawing group, the CF₃ substituent significantly alters the electron density of the indole ring, influencing its pKa and hydrogen bonding capabilities.

These attributes make this compound a key intermediate in the synthesis of pharmaceuticals, including antidepressants, antipsychotics, antimicrobials, and anticancer agents.[1] A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is therefore a prerequisite for its effective use in synthesis, purification, formulation, and screening.

Physicochemical and Structural Properties

A summary of the core physicochemical and structural identifiers for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2][3] |

| CAS Number | 51310-54-4 | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 106-110 °C | [1][2][4] |

Melting Point Analysis

The melting point is a critical indicator of a compound's purity and identity. For this compound, the melting point is consistently reported in a narrow range, which is indicative of a stable, crystalline solid under standard conditions.

Experimentally Determined Melting Point

The accepted melting point for this compound is 106-110 °C .[1][2][4] This relatively sharp range suggests a high degree of purity for commercially available reagents. A broad melting range (i.e., greater than 5 °C) in an experimental sample would typically indicate the presence of impurities, which disrupt the crystalline lattice and lead to melting point depression.

Causality of Experimental Protocol: Melting Point Determination

The choice of a capillary melting point apparatus is standard practice due to its precision, small sample requirement, and ability to control the heating rate. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range from the onset of liquefaction to complete clarity.

3.2.1. Standard Operating Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~90 °C).

-

Ramped Heating (Measurement Phase): Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

3.2.2. Workflow Visualization: Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Profile: Prediction and Experimental Determination

While specific quantitative solubility data for this compound is not widely published, an accurate prediction can be made based on its structure and the principle of "like dissolves like." The indole nitrogen provides a site for hydrogen bonding, while the trifluoromethyl group significantly increases lipophilicity.

Predicted Solubility in Common Laboratory Solvents

Based on the structure, the following solubility profile is anticipated. This serves as a starting point for solvent selection in synthesis, chromatography, and screening assays.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO can effectively solvate the N-H group of the indole. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions with the solute. | |

| Acetonitrile (ACN) | Moderate | The polar nature of ACN suggests good solubility, though it is a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | The overall lipophilic character of the molecule, enhanced by the CF₃ group, should allow for good solubility in this common organic solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-stacking with the indole ring, but the polarity mismatch may limit high solubility. | |

| Polar Protic | Methanol (MeOH) / Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, their polarity may be less ideal than polar aprotic solvents for this highly lipophilic molecule. |

| Water | Very Low | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding sites to overcome the strong cohesive forces of water. |

Causality of Experimental Protocol: Solubility Determination

The equilibrium shake-flask method is the gold standard for determining solubility. It ensures that the solution reaches saturation, providing a thermodynamically stable and accurate measurement. The key principles are:

-

Excess Solute: Using an excess of the solid ensures that the solvent becomes fully saturated.

-

Equilibration: Agitating the mixture for a prolonged period (24-72 hours) allows the system to reach equilibrium between the dissolved and undissolved states.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Quantification: After filtration to remove undissolved solid, the concentration of the solute in the saturated solution is determined using a precise analytical technique like HPLC or UV-Vis spectroscopy.

4.2.1. Standard Operating Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. (Note: "Excess" means visible solid remains after equilibration).

-

Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for 24-72 hours.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot. Immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a prepared calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

4.2.2. Workflow Visualization: Shake-Flask Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Conclusion

This compound is a compound of high strategic value in chemical research and development. Its melting point of 106-110 °C is well-established and serves as a reliable benchmark for purity. While quantitative solubility data is sparse, its structural features suggest high solubility in polar aprotic solvents like DMSO and moderate to high solubility in common organic solvents like dichloromethane, with poor aqueous solubility. The detailed protocols provided in this guide offer a robust framework for researchers to experimentally verify these critical physicochemical parameters, ensuring data integrity and facilitating the compound's seamless integration into drug discovery and materials science workflows.

References

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trtrifluoromethyl)-1H-indole

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic introduction of a trifluoromethyl (CF₃) group into the indole scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[1] A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation and quality control in synthetic and medicinal chemistry workflows.

This document will delve into the theoretical underpinnings of the spectrum, predict chemical shifts and coupling constants based on first principles and analogous structures, provide a detailed experimental protocol for data acquisition, and present the information in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Proton Environments

The structure of this compound features a bicyclic system with six unique proton environments. The powerful electron-withdrawing nature of the trifluoromethyl group at the C2 position is the dominant factor influencing the electronic environment of the indole ring, leading to significant deshielding of nearby protons.[2][3]

Below is a diagram illustrating the molecular structure and the standard numbering convention for the indole ring, which will be used throughout this guide for proton assignments.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common choice) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak can be used for referencing, but tetramethylsilane (TMS) is preferred for precise calibration (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. This is crucial for achieving sharp lines and resolving fine coupling patterns. [4] * Set appropriate acquisition parameters. A standard ¹H experiment on a 400 or 500 MHz spectrometer is sufficient. Key parameters include:

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Angle: 30° to 45° to ensure adequate signal without saturation.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full spin relaxation.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals. The relative integrals should correspond to the number of protons in each environment (1:1:1:1:1:1).

-

Analyze the peak multiplicities and measure the coupling constants (J-values) to confirm proton-proton connectivities.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic features are the downfield, potentially broad N-H signal, a complex four-proton pattern in the aromatic region, and a characteristically deshielded singlet or narrow quartet for the H3 proton. The strong electron-withdrawing effect of the trifluoromethyl group is the primary determinant of the observed chemical shifts. By following the detailed protocol provided, researchers can reliably obtain and interpret a high-quality spectrum, confirming the identity and purity of this important synthetic building block.

References

-

ResearchGate. (n.d.). ¹H NMR chemical shift assignments for M2 compared with several indole... [Table]. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. National Center for Biotechnology Information. [Link]

-

Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

-

NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. National Institutes of Health. [Link]

-

Tandfonline. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Royal Society of Chemistry. [Link]

-

MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubMed. (n.d.). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of 2-(Trifluoromethyl)-1H-indole

This in-depth technical guide provides a comprehensive overview of the principles and practical applications of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-(trifluoromethyl)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and interpretative nuances of ¹⁹F NMR as a powerful analytical tool in modern chemistry.

Introduction: The Unique Lens of ¹⁹F NMR in Fluorine Chemistry

Fluorine-19 (¹⁹F) NMR spectroscopy stands as a cornerstone analytical technique in the study of organofluorine compounds, a class of molecules with ever-expanding significance in pharmaceuticals, agrochemicals, and materials science.[1][2] The ¹⁹F nucleus possesses a unique set of properties that make it an ideal NMR probe: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (¹H) nucleus.[3][4]

A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm.[3] This wide dispersion minimizes signal overlap and enhances the sensitivity of the ¹⁹F nucleus to subtle changes in its local electronic environment.[5] Consequently, ¹⁹F NMR is an exquisitely sensitive tool for elucidating molecular structure, studying intermolecular interactions, and monitoring chemical reactions involving fluorinated species.

The trifluoromethyl (-CF₃) group, a common motif in medicinal chemistry, imparts unique physicochemical properties to organic molecules, including increased metabolic stability and enhanced binding affinity.[5] The ¹⁹F NMR analysis of molecules like this compound is therefore crucial for understanding their behavior and optimizing their properties for various applications.

Spectral Characteristics of this compound: A Predictive Analysis

Chemical Shift (δ)

The chemical shift of the -CF₃ group in this compound is anticipated to appear in the upfield region of the ¹⁹F NMR spectrum, a characteristic feature of trifluoromethyl groups attached to aromatic systems.[3] Based on the reported ¹⁹F NMR data for 3-benzyl-2-(trifluoromethyl)-1H-indole and its derivatives, the chemical shift for the -CF₃ group in this compound is expected to be approximately -59.1 ppm when measured in deuterated chloroform (CDCl₃) and referenced to an external standard.[6] In a similar compound, 5-fluoro-2-(trifluoromethyl)-indole, the -CF₃ group's chemical shift is also in this region, though it is influenced by the additional fluorine atom.[7]

Several factors can influence the precise chemical shift of the -CF₃ group:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the fluorine nuclei, leading to shifts of several ppm.[8]

-

Substituents on the Indole Ring: Electron-donating or electron-withdrawing groups on the indole scaffold will modulate the electron density at the 2-position, thereby influencing the shielding of the fluorine nuclei and causing a shift in the resonance.

-

Intermolecular Interactions: Hydrogen bonding involving the indole N-H can also impact the electronic environment of the nearby -CF₃ group.

Coupling Constants (J)

The ¹⁹F NMR spectrum of this compound is expected to exhibit through-bond scalar couplings (J-couplings) to neighboring protons.

-

⁴J(H,F) Coupling: A four-bond coupling is expected between the three equivalent fluorine atoms of the -CF₃ group and the proton at the 3-position of the indole ring (H-3). This will result in the ¹⁹F signal appearing as a narrow quartet, and conversely, the H-3 signal in the ¹H NMR spectrum will appear as a quartet. The magnitude of this coupling is typically small, on the order of 1-3 Hz.

-

Long-Range Couplings: Weaker, long-range couplings to other protons on the indole ring may also be observable, particularly with high-resolution instrumentation.

It is important to note that in a ¹H-decoupled ¹⁹F NMR experiment, these couplings will be removed, and the -CF₃ signal will collapse into a singlet. This is a common practice to simplify the spectrum and improve the signal-to-noise ratio.[6]

Experimental Protocol for ¹⁹F NMR Analysis

Acquiring a high-quality ¹⁹F NMR spectrum of this compound requires careful attention to sample preparation and instrument parameters. The following protocol provides a robust framework for this analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

For accurate chemical shift referencing, add a small amount of an internal standard. While trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a common choice, an external reference can also be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer equipped with a broadband probe capable of detecting ¹⁹F.

-

Tune and match the probe for the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the spectral width to encompass the expected chemical shift range of the -CF₃ group (e.g., from -50 to -70 ppm).

-

Set the transmitter offset to the approximate center of the expected signal.

-

Use a 90° pulse angle for optimal signal intensity.

-

Set the relaxation delay (D1) to at least 5 times the longitudinal relaxation time (T₁) of the fluorine nuclei to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the concentration of the sample.

-

For a simplified spectrum, a ¹H-decoupled experiment can be performed.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction to ensure a flat baseline.

-

Reference the spectrum to the internal or external standard.

-